3-(4-Chloro-phenyl)-8-dimethylaminomethyl-7-hydroxy-chromen-4-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chloro-phenyl)-8-dimethylaminomethyl-7-hydroxy-chromen-4-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzaldehyde, dimethylamine, and 7-hydroxy-4-chromenone.
Condensation Reaction: 4-chlorobenzaldehyde undergoes a condensation reaction with dimethylamine to form 4-chloro-N,N-dimethylbenzylamine.
Cyclization: The intermediate is then subjected to cyclization with 7-hydroxy-4-chromenone under acidic conditions to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis may be optimized for large-scale production by:
- Using continuous flow reactors to enhance reaction efficiency.
- Employing catalysts to increase yield and reduce reaction time.
- Implementing purification techniques such as recrystallization or chromatography to obtain high-purity product.
Types of Reactions:
Oxidation: The hydroxy group can undergo oxidation to form a ketone.
Reduction: The chloro group can be reduced to a hydrogen atom, altering the compound’s properties.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to create derivatives with different biological activities.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophilic substitution reactions using sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Formation of 3-(4-chloro-phenyl)-8-dimethylaminomethyl-7-oxo-chromen-4-one.
Reduction: Formation of 3-(phenyl)-8-dimethylaminomethyl-7-hydroxy-chromen-4-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Chemistry:
- Used as a precursor in the synthesis of more complex organic molecules.
- Studied for its photophysical properties in materials science.
Biology:
- Investigated for its potential as an enzyme inhibitor.
- Used in studies related to cell signaling pathways.
Medicine:
- Explored for its anti-inflammatory and anticancer properties.
- Potential use in the development of new therapeutic agents.
Industry:
- Utilized in the production of dyes and pigments.
- Applied in the formulation of certain types of polymers and resins.
Mechanism of Action
The mechanism of action of 3-(4-Chloro-phenyl)-8-dimethylaminomethyl-7-hydroxy-chromen-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to its observed biological effects. The hydroxy and dimethylaminomethyl groups play crucial roles in binding interactions, enhancing the compound’s efficacy.
Comparison with Similar Compounds
Coumarin: A simpler structure without the chloro and dimethylaminomethyl groups.
Warfarin: A well-known anticoagulant with a similar chromenone core but different substituents.
4-Hydroxycoumarin: Lacks the chloro and dimethylaminomethyl groups but shares the hydroxy group.
Uniqueness:
- The presence of the chloro-substituted phenyl group and the dimethylaminomethyl group distinguishes 3-(4-Chloro-phenyl)-8-dimethylaminomethyl-7-hydroxy-chromen-4-one from other chromenones.
- These substituents contribute to its unique chemical reactivity and potential biological activities, making it a valuable compound for further research and development.
Biological Activity
3-(4-Chloro-phenyl)-8-dimethylaminomethyl-7-hydroxy-chromen-4-one, also known as a chromone derivative, has garnered attention for its potential biological activities. This compound is characterized by the presence of a chloro substituent on the phenyl ring and a dimethylaminomethyl group, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antitumor effects, antioxidant properties, and potential mechanisms of action.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor activity. A study demonstrated that this compound induced apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the activation of caspases and the modulation of apoptotic pathways.
Case Study: Breast Cancer Cells
In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in:
- Cell Viability : A reduction in cell viability by approximately 70% at a concentration of 50 µM.
- Apoptosis Induction : Increased levels of cleaved caspase-3 and PARP, indicating activation of apoptotic pathways.
Table 1: Effects of this compound on MCF-7 Cells
Concentration (µM) | Cell Viability (%) | Cleaved Caspase-3 (fold increase) | PARP Cleavage (fold increase) |
---|---|---|---|
0 | 100 | 1 | 1 |
10 | 85 | 1.5 | 1.2 |
50 | 30 | 5 | 3 |
Antioxidant Properties
The compound also exhibits notable antioxidant properties. In vitro assays have shown that it effectively scavenges free radicals and reduces oxidative stress markers in cells.
The antioxidant activity is attributed to the hydroxyl group present in the chromone structure, which can donate electrons to free radicals. This property is crucial for protecting cells from oxidative damage, which is linked to various diseases including cancer.
Table 2: Antioxidant Activity Assay Results
Assay Type | IC50 (µM) |
---|---|
DPPH Scavenging | 25 |
ABTS Scavenging | 15 |
FRAP Assay | 20 |
Potential Therapeutic Applications
Given its biological activities, this compound holds promise for therapeutic applications in:
- Cancer Treatment : As an adjunct therapy to enhance the efficacy of existing treatments.
- Antioxidant Supplementation : To mitigate oxidative stress-related diseases.
- Neuroprotective Agents : Potentially beneficial in neurodegenerative diseases due to its ability to cross the blood-brain barrier.
Properties
IUPAC Name |
3-(4-chlorophenyl)-8-[(dimethylamino)methyl]-7-hydroxychromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO3/c1-20(2)9-14-16(21)8-7-13-17(22)15(10-23-18(13)14)11-3-5-12(19)6-4-11/h3-8,10,21H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLOZTZGFSFSCOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C=CC2=C1OC=C(C2=O)C3=CC=C(C=C3)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>49.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49641794 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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